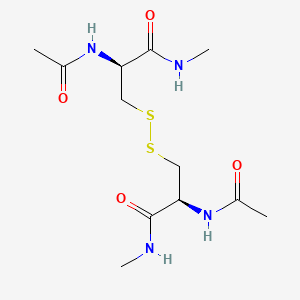

N,N'-Diacetyl-L-cystine bis(methylamide)

Description

The Critical Role of Disulfide Linkages in Protein Structure, Stability, and Function

Disulfide bonds (S-S) are strong covalent cross-links that play a fundamental role in defining and maintaining the three-dimensional structures of many proteins, particularly those that exist outside the cell. metwarebio.comcreative-proteomics.com By linking two cysteine residues, which may be distant in the primary amino acid sequence, these bonds create loops within a single polypeptide chain (intramolecular bonds) or link different chains together (intermolecular bonds). creative-proteomics.com This has several profound consequences for the protein:

Structural Stabilization: The primary role of most disulfide bonds is to stabilize the native folded conformation (tertiary and quaternary structure) of a protein. metwarebio.comnih.gov This is especially crucial for secreted proteins, such as hormones and enzymes, that must function in the harsh and fluctuating extracellular environment. nih.govlsuhsc.edu The covalent linkage reduces the entropy of the unfolded state, making the folded, functional form more thermodynamically favorable. lsuhsc.edu

Maintaining Functional Conformation: For many proteins, the precise geometry enforced by disulfide bonds is essential for their biological activity. In enzymes, this can mean maintaining the correct orientation of amino acids in the active site for catalysis. creative-proteomics.com In antibodies, disulfide bonds are critical for the structural integrity of the antigen-binding site, which is responsible for recognizing and binding to specific targets. creative-proteomics.comcreative-proteomics.com

Redox Regulation: Beyond a purely structural role, some disulfide bonds are "redox-active," meaning they can be formed and broken in response to the cell's local oxidative environment. nih.gov This dynamic process can act as a molecular switch, modulating the protein's activity or localization. nih.gov This regulatory function is distinct from the static, structural role of most disulfide bonds. nih.gov

The formation and correct pairing of these bonds are so vital that cells have dedicated enzymatic machinery, such as protein disulfide isomerases, within the endoplasmic reticulum to oversee the process. nih.govcreative-proteomics.com Aberrant disulfide bonding can lead to misfolded, inactive proteins, which can result in aggregation and has been linked to various diseases. creative-proteomics.comnih.gov

Rationale for Utilizing N,N'-Diacetyl-L-cystine bis(methylamide) as a Molecular Model for Cystine Residues in Peptides and Proteins

Studying the disulfide bond directly within a large protein is challenging due to the overwhelming complexity of the surrounding structure. To isolate and understand the intrinsic properties of the C-S-S-C linkage, researchers employ simplified model systems. N,N'-Diacetyl-L-cystine bis(methylamide) is a particularly effective model for several reasons:

Mimicry of the Peptide Backbone: The N-acetyl group (CH₃CO-) at one end and the N-methylamide group (-NHCH₃) at the other terminate the molecule in a way that closely resembles the peptide bonds of a protein backbone. This allows the model to replicate the local electronic and steric environment that a cystine residue would experience within a polypeptide chain.

Isolation of the Disulfide Moiety: By stripping away the rest of the protein, the model allows for focused investigation of the disulfide bond's geometry, conformational flexibility, and spectroscopic properties without interference from other residues.

Suitability for Analysis: The relatively small size of N,N'-Diacetyl-L-cystine bis(methylamide) and related acetylated derivatives makes them amenable to detailed study by a variety of powerful analytical techniques, including vibrational absorption (VA) and vibrational circular dichroism (VCD) spectroscopy, as well as computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations. nih.govresearchgate.net These techniques provide precise information about the molecule's conformational states and the vibrational frequencies of its bonds.

Research on the related compound, N-acetyl-L-cysteine-N-methylamide, has shown that such models can be used to explore the full conformational space, including all possible structures and the energy barriers for interconversion between them. nih.govresearchgate.net This provides fundamental data on the inherent conformational preferences of the cysteine side chain, which is critical for accurately modeling protein folding and dynamics.

Below is a data table summarizing key vibrational modes observed in studies of a related model, N-acetyl-L-cysteine, which are relevant for interpreting the spectra of its derivatives.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N–H Stretch | 3345 | Stretching vibration of the amide N–H bond. mdpi.com |

| S–H Stretch | 2565 | Stretching vibration of the thiol S–H bond (present in the monomer, absent in the disulfide dimer). mdpi.com |

| C=O Stretch (Carboxylic Acid) | 1735 | Stretching vibration of the carbonyl in the carboxylic acid group. mdpi.com |

| Amide I | 1630 | Primarily C=O stretching of the amide group, sensitive to conformation. mdpi.com |

| Amide II | 1545 | A coupled vibration involving N–H bending and C–N stretching of the amide group. mdpi.com |

Data derived from studies on N-acetyl-L-cysteine, a closely related precursor model.

Historical Context and Evolution of Research on Acetylated Cystine Derivatives as Model Systems

The use of small molecule models to understand facets of protein structure has a long history. Early studies focused on the fundamental amino acids themselves, like L-cystine, to characterize the disulfide bond. However, researchers soon recognized the need for models that more accurately reflected the peptide environment.

The evolution toward more sophisticated models like N,N'-Diacetyl-L-cystine bis(methylamide) was driven by the desire to cap the amino and carboxyl ends of the cystine molecule, thereby removing the charged zwitterionic state and creating a neutral species that better simulates the residue's state within a polypeptide chain. The introduction of N-acetyl groups was a key step in this process. nih.govresearchgate.net

The development of advanced spectroscopic techniques, particularly vibrational circular dichroism (VCD), provided a powerful impetus for using these models. nih.govrsc.org VCD is highly sensitive to molecular chirality and conformation, making it an ideal tool for studying the three-dimensional structure of these flexible molecules in solution. nih.gov By comparing the experimental VCD spectra of acetylated cysteine and cystine derivatives with high-level computational predictions, scientists can determine the dominant conformations and understand how factors like solvent and pH influence the structure around the disulfide bond. nih.govresearchgate.net This progression from simple amino acids to capped, peptide-like models, studied with increasingly sophisticated methods, has been instrumental in building our current understanding of the disulfide bond's role in protein science.

Structure

3D Structure

Properties

CAS No. |

13028-62-1 |

|---|---|

Molecular Formula |

C12H22N4O4S2 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-[[(2S)-2-acetamido-3-(methylamino)-3-oxopropyl]disulfanyl]-N-methylpropanamide |

InChI |

InChI=1S/C12H22N4O4S2/c1-7(17)15-9(11(19)13-3)5-21-22-6-10(12(20)14-4)16-8(2)18/h9-10H,5-6H2,1-4H3,(H,13,19)(H,14,20)(H,15,17)(H,16,18)/t9-,10-/m1/s1 |

InChI Key |

GMJXKVUCHONUPV-NXEZZACHSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CSSC[C@H](C(=O)NC)NC(=O)C)C(=O)NC |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)NC)NC(=O)C)C(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N,n Diacetyl L Cystine Bis Methylamide

Established Synthetic Routes for the Preparation of N,N'-Diacetyl-L-cystine bis(methylamide)

The preparation of N,N'-Diacetyl-L-cystine bis(methylamide) is a multi-step process that begins with the naturally occurring amino acid L-cystine. The synthetic strategy generally involves the protection of the carboxylic acid groups, followed by acetylation of the amino groups, and finally, amidation to yield the desired product.

Optimizing Amide Bond Formation Methodologies for High Yield and Purity

A common route to N,N'-Diacetyl-L-cystine bis(methylamide) involves the initial conversion of L-cystine to its dimethyl ester, followed by N-acetylation, and subsequent amidation. nih.govgoogle.com

The key steps are outlined as follows:

Esterification of L-cystine: L-cystine is first reacted with an alcohol, such as methanol (B129727), in the presence of a chlorinating reagent like thionyl chloride, to produce L-cystine dimethyl ester dihydrochloride (B599025). nih.govgoogle.com

N-acetylation: The resulting L-cystine dimethyl ester dihydrochloride is then acetylated using acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724). This step yields N,N'-Diacetyl-L-cystine dimethyl ester. nih.govgoogle.com

Amidation: The purified N,N'-Diacetyl-L-cystine dimethyl ester is then treated with a solution of methylamine (B109427) in a suitable solvent to form N,N'-Diacetyl-L-cystine bis(methylamide).

While the patent literature describes the use of ammonium (B1175870) hydroxide (B78521) to form the corresponding primary amide (di-N-acetylcystine amide), the synthesis of the bis(methylamide) would analogously employ methylamine. nih.govgoogle.com The optimization of this final amidation step is crucial for achieving high yield and purity. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. The use of a large excess of methylamine can help drive the reaction to completion.

For the direct amidation of N,N'-Diacetyl-L-cystine, various coupling reagents used in peptide synthesis can be employed to facilitate the formation of the amide bonds with methylamine. These reagents are designed to activate the carboxylic acid groups, making them more susceptible to nucleophilic attack by the amine.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Activating Additive | Notes |

| Dicyclohexylcarbodiimide | DCC | HOBt or HOSu | A widely used and cost-effective reagent, though the dicyclohexylurea byproduct can be difficult to remove. |

| Diisopropylcarbodiimide | DIC | HOBt or HOSu | Similar to DCC, but the diisopropylurea byproduct is more soluble in organic solvents, simplifying purification. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HOBt | A highly efficient reagent, but its use has been somewhat superseded due to safety concerns. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt | A popular and effective coupling reagent with a good safety profile. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | HOAt | A highly reactive reagent, often used for difficult couplings and known to suppress racemization. |

The choice of coupling reagent and additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can significantly impact the reaction efficiency and help to minimize side reactions, including racemization.

Strategies for Preservation of Stereochemical Integrity During Synthesis

A critical aspect of the synthesis of L-cystine derivatives is the preservation of the stereochemical integrity at the two chiral centers. The starting material, L-cystine, possesses the (R,R) configuration. Cysteine and its derivatives are known to be susceptible to racemization, particularly during the activation of the carboxyl group for amide bond formation.

The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize, leading to a loss of stereochemical purity. To mitigate this, several strategies can be employed:

Use of Racemization-Suppressing Additives: The addition of reagents like HOBt or HOAt to the coupling reaction mixture can effectively suppress racemization by forming active esters that are less prone to oxazolone formation.

Choice of Coupling Reagent: Certain coupling reagents are known to be less likely to cause racemization. For instance, HATU is often preferred for coupling reactions involving sensitive amino acids.

Control of Reaction Conditions: Careful control of the reaction temperature and the amount and type of base used is crucial. Weaker bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often preferred over stronger, more hindered bases like diisopropylethylamine (DIEA) to minimize racemization. Avoiding prolonged pre-activation times of the carboxylic acid before the addition of the amine is also a key strategy.

By starting with L-cystine and employing these racemization-suppressing techniques throughout the synthetic sequence, the desired (R,R) stereochemistry of N,N'-Diacetyl-L-cystine bis(methylamide) can be maintained. nih.govgoogle.com

Synthesis and Characterization of Structurally Related Analogs and Derivatives

The synthesis of analogs of N,N'-Diacetyl-L-cystine bis(methylamide) allows for the exploration of structure-activity relationships and the fine-tuning of physicochemical properties.

Exploration of N-Acetyl-L-cysteine Methylamide Derivatives

N-Acetyl-L-cysteine methylamide can be considered a monomeric unit of N,N'-Diacetyl-L-cystine bis(methylamide) after reductive cleavage of the disulfide bond. Its synthesis can be achieved by several routes. One approach involves the direct amidation of N-Acetyl-L-cysteine with methylamine using standard peptide coupling methods.

Alternatively, a route starting from N-acetyl-L-cysteine involves its conversion to an ester, such as the methyl ester, followed by amidation with methylamine. googleapis.com The synthesis of N-Acetyl-L-cysteine methyl ester has been reported with a yield of 68% and characterized by 1H NMR spectroscopy. googleapis.com

Table 2: 1H NMR Data for N-Acetyl-L-cysteine Methyl Ester googleapis.com

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.29 | d | NH |

| 4.39 | m | CH |

| 3.60 | s | OCH₃ |

| 2.77 | dd | CH₂ |

| 2.70 | dd | CH₂ |

| 2.51 | s | SH |

| 1.84 | s | COCH₃ |

Ester Analogs, including N,N'-Diacetyl-L-cystine Dimethyl Ester

N,N'-Diacetyl-L-cystine dimethyl ester is a key intermediate in one of the synthetic routes to N,N'-Diacetyl-L-cystine bis(methylamide). nih.govgoogle.com Its synthesis involves the esterification of L-cystine with methanol and a chlorinating agent to form L-cystine dimethyl ester dihydrochloride, followed by N-acetylation with acetic anhydride and a base. nih.govgoogle.com This compound is a well-characterized molecule. klivon.com

The synthesis of other ester analogs, such as the diethyl ester, follows a similar protocol by using the corresponding alcohol. These ester derivatives are often more soluble in organic solvents compared to the free dicarboxylic acid, which can be advantageous for subsequent chemical modifications.

Purification Techniques for N,N'-Diacetyl-L-cystine bis(methylamide) and its Derivatives

The purification of N,N'-Diacetyl-L-cystine bis(methylamide) and its derivatives, including the precursor DiNAC, is crucial for obtaining materials of sufficient purity for scientific investigation. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

For N,N'-Diacetyl-L-cystine (DiNAC), the synthetic procedures described often lead to a product that can be isolated with high purity through simple workup procedures. For instance, in the synthesis starting from di-tert-butyl-L-cystine, the final product is obtained as an amorphous solid after evaporation of the solvent, with reported purities of at least 95%. researchgate.net When synthesized as its disodium (B8443419) salt from L-cystine, the process can yield a product with a purity of 90% or higher after filtration of byproducts and evaporation of the solvent. biotage.com Further purification of DiNAC, if necessary, could be achieved by recrystallization from a suitable solvent system or by chromatographic methods. A reported method for the analysis of DiNAC utilizes reverse-phase high-performance liquid chromatography (RP-HPLC), which could be adapted for preparative scale purification. nih.gov

For the target compound, N,N'-Diacetyl-L-cystine bis(methylamide), purification would likely involve techniques commonly used for amide compounds. Following the proposed amidation reaction, the crude product would contain the desired amide, unreacted starting materials, the coupling agent byproducts (e.g., dicyclohexylurea if DCC is used), and any side products.

Chromatography is a powerful technique for separating such mixtures. Normal-phase column chromatography using a silica (B1680970) gel stationary phase and a suitable eluent system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or methanol) could be effective. The polarity of the eluent would be optimized to achieve good separation of the more polar amide product from less polar impurities. Alternatively, reversed-phase chromatography could be employed, particularly for more polar compounds.

Recrystallization is another common and effective method for purifying solid organic compounds. researchgate.net This technique relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent for recrystallization would be one in which the amide product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure amide crystallizes out, leaving the more soluble impurities in the mother liquor. The choice of solvent is critical and may require some empirical investigation, with polar solvents like ethanol, acetone, or acetonitrile often being good starting points for amides. researchgate.net

The following table summarizes the applicable purification techniques.

| Technique | Description | Applicability |

|---|---|---|

| Evaporation | Removal of volatile solvents to isolate a non-volatile product. | Primary isolation of DiNAC in certain synthetic routes. researchgate.net |

| Filtration | Separation of a solid from a liquid, often used to remove precipitated byproducts or to collect a crystallized product. | Isolation of DiNAC disodium salt byproducts and final product. biotage.com |

| Column Chromatography | Separation of components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Purification of N,N'-Diacetyl-L-cystine bis(methylamide) from reaction mixtures. |

| Recrystallization | Purification of a solid compound based on differences in solubility in a specific solvent at varying temperatures. | Final purification of solid N,N'-Diacetyl-L-cystine bis(methylamide) and DiNAC. researchgate.net |

| Reversed-Phase HPLC | A high-resolution chromatographic technique using a non-polar stationary phase and a polar mobile phase. | Analytical separation and potential preparative purification of DiNAC and its derivatives. nih.gov |

Advanced Spectroscopic and Conformational Analysis of N,n Diacetyl L Cystine Bis Methylamide

Probing Disulfide Chromophore Properties via Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy is a powerful technique for investigating the chiral nature of molecules by measuring the change in optical rotation as a function of wavelength. In N,N'-Diacetyl-L-cystine bis(methylamide), the disulfide bond acts as a chromophore, and its inherent chirality significantly influences the ORD spectrum.

Resolution and Characterization of Cotton Effects Associated with Disulfide Transitions

The disulfide group in N,N'-Diacetyl-L-cystine bis(methylamide) exhibits distinct Cotton effects that are crucial for understanding its contribution to the chiroptical properties of proteins and peptides where such bonds are present. The molar rotation of the disulfide group at the sodium D-line (589 µm) has been determined to be -436°. This value highlights the significant optical activity of the disulfide moiety even at wavelengths far from its electronic transitions. At 210 µm, near a prominent disulfide trough, the molar rotation intensifies dramatically to approximately -24,000°.

A detailed analysis of the ORD data for N,N'-Diacetyl-L-cystine bis(methylamide) has allowed for the characterization of two primary disulfide Cotton effects. These are defined by their rotational strengths and the wavelengths at which they occur.

| Parameter | Value | Wavelength (µm) |

| Rotational Strength | -1.64 x 10-40 erg cm3 | 262 |

| Rotational Strength | -33.7 x 10-40 erg cm3 | 199 |

These parameters are instrumental in calculating the characteristic ORD and Circular Dichroism (CD) curves for the disulfide group, offering a model for the contribution of disulfide bonds to the optical activity of more complex biomolecules.

Elucidating Molecular Conformation through Circular Dichroism (CD) Spectroscopynih.govauremn.org.br

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides a more direct probe of the disulfide bond's optical activity and, by extension, the molecule's conformation.

Analysis of CD Spectra for Disulfide Bond Optical Activitynih.govauremn.org.br

The CD spectrum of N,N'-Diacetyl-L-cystine bis(methylamide) provides a clearer resolution of the electronic transitions of the disulfide chromophore than ORD. The parameters derived from the computer analysis of the ORD data can be used to calculate the corresponding CD curves, which are characterized by distinct peaks corresponding to the Cotton effects. The analysis of these spectra confirms the significant optical activity arising from the disulfide bond, which is sensitive to its dihedral angle and local electronic environment.

Changes in CD Spectra upon Environmental Perturbations

The conformation of the disulfide bond in N,N'-Diacetyl-L-cystine bis(methylamide), and consequently its CD spectrum, can be influenced by changes in its environment. While specific studies detailing these changes for this exact molecule are not extensively available, it is a well-established principle that solvent polarity, pH, and temperature can perturb the dihedral angle of the disulfide bond. Such perturbations would lead to shifts in the position and intensity of the CD bands, providing valuable information about the conformational flexibility of the molecule. This sensitivity of the disulfide optical activity to environmental factors is a key aspect of its role in the structure and function of proteins.

Ultraviolet (UV) Absorption and Emission Spectroscopy for Electronic Structure Insights

Ultraviolet (UV) absorption spectroscopy complements ORD and CD by providing information about the electronic transitions of the molecule, regardless of their optical activity. For N,N'-Diacetyl-L-cystine bis(methylamide), the UV spectrum is dominated by the absorption of the disulfide chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed conformational analysis of molecules in solution. By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect), the preferred conformations and dynamic behavior of a molecule can be elucidated.

Computational Chemistry Approaches to Conformational Landscapes of N,N'-Diacetyl-L-cystine bis(methylamide)

Computational chemistry provides powerful tools to investigate the conformational landscapes of molecules like N,N'-Diacetyl-L-cystine bis(methylamide), offering insights that are often inaccessible through experimental methods alone. Due to the structural complexity and flexibility of this molecule, particularly around the disulfide bridge and the two N-acetyl-methylamide side chains, computational approaches are essential for a comprehensive understanding of its preferred three-dimensional structures.

While direct computational studies on N,N'-Diacetyl-L-cystine bis(methylamide) are not extensively documented in publicly available literature, a wealth of information can be derived from theoretical analyses of its constituent parts and closely related analogs. Specifically, exhaustive conformational analyses of N-acetyl-L-cysteine-N-methylamide have been performed, providing a robust model for the behavior of each half of the dimeric structure. nih.govresearchgate.net These studies, combined with analyses of the central cystine disulfide linkage, allow for a detailed theoretical construction of the conformational possibilities for the full molecule.

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Dipole Moments

Quantum mechanical calculations are fundamental to understanding the electronic structure and intrinsic properties of N,N'-Diacetyl-L-cystine bis(methylamide). These methods, such as ab initio (like Hartree-Fock) and Density Functional Theory (DFT), can predict molecular geometries, relative energies of different conformers, and electronic properties like the molecular dipole moment.

For the analogous monomer, N-acetyl-L-cysteine-N-methylamide, computational studies have explored the full conformational space using both ab initio (RHF/6-31G(d)) and DFT (B3LYP/6-31G(d)) methods. nih.gov These calculations identified numerous stable conformers, with their relative energies determined by a complex interplay of intramolecular hydrogen bonds and steric effects. Seven distinct conformational migrations were observed when moving to a higher level of theory, highlighting the sensitivity of the conformational landscape to the computational method used. nih.gov

Table 1: Comparison of Computational Methods for Conformational Analysis of Cysteine Analogs

| Method | Basis Set | Key Findings | Reference |

| Ab Initio (RHF) | 3-21G | Initial determination of 47 relaxed structures for N-acetyl-L-cysteine-N-methylamide. | nih.gov |

| Ab Initio (RHF) | 6-31G(d) | Refined optimization of structures, showing some conformational shifts. | nih.gov |

| DFT (B3LYP) | 6-31G(d) | Further optimization revealing seven significant conformational migrations compared to lower-level theory. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility of N,N'-Diacetyl-L-cystine bis(methylamide) over time. By simulating the atomic motions based on a force field, MD can reveal the dynamic transitions between different conformational states, providing a more realistic picture of the molecule's behavior in solution or other environments.

MD simulations would allow for the observation of the full range of motion, from the rapid rotations of the methyl groups to the slower, larger-scale motions of the entire backbone and, crucially, the torsional dynamics of the disulfide bridge. The simulation would map the potential energy surface, identifying the most stable low-energy conformations and the energy barriers that separate them. This provides insight into the relative populations of different conformers at thermal equilibrium. For a molecule like this, key motions would include the flexing of the two arms relative to each other and the puckering of the ring-like structures that can be formed by intramolecular hydrogen bonds.

Analysis of CS-SC Dihedral Angles and Their Conformational Impact

Theoretical calculations on cystine have shown how the properties of the disulfide chromophore are strongly dependent on this angle. researchgate.net For instance, the rotatory strengths of electronic transitions, which are important in circular dichroism spectroscopy, vary significantly with the CS-SC angle. Geometry optimizations performed for various fixed dihedral angles in cystine reveal how the rest of the molecule adapts to the constraints imposed by the disulfide bridge. researchgate.net While angles near ±90° are energetically preferred, the molecule can and does access other angles, and these conformations can have significant functional implications. The two N-acetyl-methylamide arms of the molecule would have their relative orientations dictated almost entirely by this central dihedral angle.

Table 2: Influence of CS-SC Dihedral Angle on Disulfide Bridge Properties in Cystine

| CS-SC Dihedral Angle (θ) | Relative Energy | Key Structural Features | Reference |

| ±90° | Minimum | Staggered conformation, minimal lone pair repulsion. | researchgate.net |

| 0° (cis) | High | Eclipsed conformation, high steric hindrance and lone pair repulsion. | researchgate.net |

| ±180° (trans) | High | Eclipsed conformation, high steric hindrance and lone pair repulsion. | researchgate.net |

| -60° to -120° | Low | Commonly observed range in proteins and peptides. | researchgate.net |

| +60° to +120° | Low | Commonly observed range in proteins and peptides. | researchgate.net |

This table illustrates the energetic landscape that governs the conformation around the disulfide bond, which is the central and most defining structural feature of N,N'-Diacetyl-L-cystine bis(methylamide).

Chemical Reactivity and Degradation Pathways of N,n Diacetyl L Cystine Bis Methylamide

Thermal Stability and Characterization of Thermolysis Productsrsc.org

The thermal decomposition (thermolysis) of N,N'-Diacetyl-L-cystine bis(methylamide) provides insights into the stability of the disulfide bond and the resulting degradation products. Research indicates that the thermolysis of this compound not only mirrors the known degradation chemistry of cystine found in proteins but also highlights a notable tendency for trisulphide formation. rsc.org When heated, N,N'-Diacetyl-L-cystine bis(methylamide) undergoes decomposition that leads to a variety of sulfur-containing compounds. A key and facile reaction observed during this process is the formation of the corresponding trisulphide. rsc.org This suggests that under thermal stress, the disulfide bond can break and recombine in complex ways, leading to species with more than two sulfur atoms linked together.

Table 1: Key Observations from Thermolysis of N,N'-Diacetyl-L-cystine bis(methylamide)

| Condition | Primary Observation | Significance |

|---|

Alkali-Promoted Degradation Mechanisms and Identification of Intermediatesrsc.org

When thermolysis is conducted under alkaline conditions, the degradation pathways of N,N'-Diacetyl-L-cystine bis(methylamide) are significantly altered, leading to the isolation of specific intermediates and products. rsc.org The presence of a base promotes elimination reactions that are characteristic of cystine residues in peptides and proteins.

Under alkaline conditions, N,N'-Diacetyl-L-cystine bis(methylamide) undergoes a β-elimination reaction. This is a common degradation pathway for cystine and other β-substituted amino acids, where the protons on the α-carbon become acidic enough to be removed by a base, leading to the elimination of the disulfide group. This process is crucial in the chemical modification and degradation of proteins containing cystine.

The alkali-promoted degradation of the cystine disulfide bond proceeds through a mechanism that involves the formation of distinct reactive intermediates. The initial β-elimination of one of the sulfur atoms leads to the generation of a dehydroalanyl residue and a persulfide (thiocysteinyl) species. The dehydroalanyl derivative is a highly reactive α,β-unsaturated amino acid residue. The thermolysis of N,N'-Diacetyl-L-cystine bis(methylamide) under alkaline conditions has enabled the isolation of the simplest α,β-dehydropeptide, confirming this degradation pathway. rsc.org

Photochemical Induced Reactions and Analysis of Product Profiles

Currently, detailed studies and product profiles specifically concerning the photochemical induced reactions of N,N'-Diacetyl-L-cystine bis(methylamide) are not extensively available in the reviewed scientific literature.

Oxidation-Reduction Chemistry of the Disulfide Bond in Model Systems

The disulfide bond is a key functional group that undergoes a variety of oxidation-reduction reactions. Its chemistry is central to protein structure and redox signaling pathways.

Thiol-disulfide exchange is a fundamental reaction in biochemistry, responsible for the formation, cleavage, and rearrangement of disulfide bonds in proteins. nih.govresearchgate.net The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'S-SR''). researchgate.net This forms a transient, unstable trisulfide-like transition state. nih.gov The subsequent departure of a leaving thiolate group results in a new disulfide and a new thiol. nih.gov

The kinetics of this reaction are highly dependent on several factors:

pH: The reaction rate is significantly influenced by pH because the attacking species is the more nucleophilic thiolate anion, not the protonated thiol. researchgate.net Therefore, the rate of exchange increases with pH as the concentration of thiolate increases.

Solvent Environment: Thiol-disulfide exchange is catalyzed in hydrophobic environments. researchgate.net This is because the charge of the reactants (a single negative charge on the thiolate) is more localized than in the transition state, where the charge is distributed over the three sulfur atoms. Water solvates the localized charge of the reactants more effectively than the delocalized charge of the transition state, thus increasing the activation energy. Consequently, the reaction is often faster within the nonpolar active sites of enzymes. researchgate.net

Table 2: Factors Influencing Thiol-Disulfide Exchange Kinetics

| Factor | Influence on Reaction Rate | Mechanism |

|---|---|---|

| pH | Rate increases with higher pH | Higher pH increases the concentration of the reactive thiolate species. researchgate.net |

| Thiol pKa | Complex relationship | A lower pKa increases thiolate concentration at a given pH, but a higher pKa corresponds to a more nucleophilic thiolate. researchgate.net |

| Solvent Polarity | Rate is faster in nonpolar (hydrophobic) environments | Polar solvents stabilize the charge on the reactant thiolate more than the delocalized charge on the transition state, increasing the activation energy. researchgate.net |

This reaction is the cornerstone of the function of enzymes like protein disulfide isomerase (PDI), which catalyzes the correct folding of proteins by rearranging disulfide bonds in the endoplasmic reticulum. nih.gov

Mechanistic Insights into Redox-Active Sulfur Species of N,N'-Diacetyl-L-cystine bis(methylamide)

Following a comprehensive search of available scientific literature, no specific research findings detailing the mechanistic insights into the redox-active sulfur species of N,N'-Diacetyl-L-cystine bis(methylamide) could be located. The existing body of research focuses extensively on the parent compound, N,N'-Diacetyl-L-cystine (DiNAC), and its various esters and salts.

The disulfide bridge is a key functional group in molecules like DiNAC, and its redox behavior is central to their chemical reactivity. researchgate.netnih.govcaymanchem.com In DiNAC, this disulfide bond is reported to be essential for its immunomodulatory activities. researchgate.netcaymanchem.com It is understood that DiNAC participates in redox processes, and its effects can be modulated by other redox-active agents such as N-acetyl-L-cysteine (NAC) and glutathione (B108866). nih.gov For instance, the activity of DiNAC is enhanced in the presence of a glutathione-depleting agent, suggesting an interaction with cellular redox cycles. nih.gov

While these insights pertain to N,N'-Diacetyl-L-cystine, the specific influence of the bis(methylamide) functional groups on the redox chemistry of the sulfur species in the requested compound has not been documented in the available literature. Further experimental investigation would be required to elucidate the precise mechanisms of its chemical reactivity and degradation pathways.

Interactions of N,n Diacetyl L Cystine Bis Methylamide with Metal Ions

Complexation Thermodynamics and Kinetics with Divalent Metal Ions

Potentiometric Titration for Monitoring Metal-Peptide Interactions

Potentiometric titration is a key technique employed to monitor the complexation of N,N'-Diacetyl-L-cystine bis(methylamide) with metal ions, such as palladium(II). edpsciences.org This method allows for the determination of the stoichiometry of the metal-peptide complex and can be used to calculate the stability constants of the resulting species. The titration curves typically reveal the displacement of protons from the ligand upon coordination with the metal ion. In the case of the Pd(II)-DACMA system, potentiometric studies have shown that the interaction is facilitated by the ionization of the amide protons, which is induced by the presence of the palladium ion. edpsciences.org

Detailed quantitative data from these potentiometric titrations, including stability constants for the formed complexes, are not available in the provided search results. A representative table for such data would typically appear as follows:

| Metal Ion | Stoichiometry (M:L) | Log K | pH |

| Pd(II) | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as the specific data is not available in the search results.

Spectroscopic Signatures of Metal-Disulfide Interactions

The interaction between the disulfide bridge of N,N'-Diacetyl-L-cystine bis(methylamide) and metal ions gives rise to distinct spectroscopic signatures. These are particularly evident in the electronic transitions of the metal ion when it coordinates to the sulfur atoms of the disulfide bond. For the palladium(II) complex of DACMA, metal-sulfur interactions are observed in the region of the d-d transitions of the metal, specifically around 350-360 nm. edpsciences.org

Natural Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) Studies of Metal Complexes

Circular dichroism (CD) and Magnetic Circular Dichroism (MCD) are powerful spectroscopic techniques to probe the chiral environment of the disulfide bond and the electronic structure of the metal center upon complexation. Studies on the Pd(II)-DACMA complex have utilized both CD and MCD spectroscopy to monitor the complex formation. edpsciences.org These techniques are sensitive to the conformational changes induced by metal binding and provide evidence for the direct interaction between the metal and the sulfur atoms of the disulfide bridge. edpsciences.org

Specific spectral data from CD and MCD studies, such as wavelengths of maximum absorption and corresponding molar ellipticities, are not detailed in the available search results. A typical representation of such data is shown below for illustrative purposes:

Table: Spectroscopic Data for the Pd(II)-DACMA Complex

| Technique | Wavelength (nm) | Signal |

|---|---|---|

| CD | Data not available | Data not available |

This table is for illustrative purposes only, as specific quantitative data is not available in the search results.

Conformational Repercussions of Metal Coordination on the Disulfide Bridge

A significant consequence of the interaction between N,N'-Diacetyl-L-cystine bis(methylamide) and metal ions like palladium(II) is a conformational change around the C-S-S-C dihedral angle of the disulfide bridge. edpsciences.org This structural rearrangement is particularly pronounced at neutral and alkaline pH. The coordination of the metal ion to the peptide, which is facilitated by the ionization of the amide protons, induces this change in the disulfide bond's geometry. edpsciences.org This finding is crucial as it demonstrates that metal binding can directly influence the local conformation of a disulfide linkage, a common structural motif in proteins.

Implications for Metalloprotein Mimicry and Metal Chelation Research in Biological Systems

The study of the interaction between N,N'-Diacetyl-L-cystine bis(methylamide) and metal ions has important implications for the fields of metalloprotein mimicry and metal chelation. As a model for the L-cystine residue in polypeptides and proteins, the findings with DACMA suggest that accessible disulfide bridges in proteins could serve as potential binding sites for metal ions. edpsciences.org This is relevant for understanding the mechanisms of metal-induced protein folding or misfolding, as well as for the design of synthetic metalloproteins with novel catalytic or structural properties.

Furthermore, this research contributes to the broader understanding of metal chelation in biological systems. By characterizing the coordination environment and the conformational changes upon metal binding to a disulfide-containing peptide, it provides a basis for the development of new chelating agents. These agents could be designed to target specific metal ions or to modulate the activity of metalloenzymes by interacting with their disulfide bonds.

N,n Diacetyl L Cystine Bis Methylamide in Biological and Biochemical Research Applications

Applications as a Model for Disulfide Bond Formation and Rearrangement in Peptides and Proteins

N,N'-Diacetyl-L-cystine bis(methylamide) serves as an outstanding chemical mimic for the disulfide-linked cystine residues found within the polypeptide backbone of proteins. Its structure includes the core cystine disulfide bridge, flanked by acetylated amino groups and methyl-amidated carboxyl groups. This configuration neutralizes the charges of the terminal amine and carboxyl groups that would be present in free cystine, more closely replicating the environment of a cystine residue that is part of a larger peptide chain.

Research has utilized this compound to study the chemical reactions and degradation pathways of protein-bound cystine under various conditions, such as thermolysis (decomposition by heat). A key study demonstrated that the thermal decomposition of N,N'-Diacetyl-L-cystine bis(methylamide) accurately reflects the known chemistry of cystine in proteins. The study highlighted the compound's utility in elucidating complex reaction mechanisms, including the facile formation of trisulfides (a linkage of three sulfur atoms), which can be a significant side-reaction in sulfur-containing proteins.

When heated, N,N'-Diacetyl-L-cystine bis(methylamide) was shown to undergo reactions that are characteristic of protein-bound cystine, providing a simplified and controllable system to analyze the products. Furthermore, conducting the thermolysis under alkaline conditions allowed for the isolation of the simplest α,β-dehydropeptide, offering mechanistic insights into β-elimination reactions that occur in proteins.

| Reaction Condition | Key Product(s) / Observation | Significance in Protein Chemistry | Reference |

|---|---|---|---|

| Thermolysis | Trisulfide species | Models the formation of unusual sulfur cross-links that can occur in proteins under stress. | |

| Alkaline Thermolysis | α,β-dehydropeptide | Provides a simple model for studying β-elimination and subsequent reactions of cystine residues in proteins, a common pathway for protein damage. |

Probing Mechanisms of Conformational Change in Cystine-Containing Biomolecules

A comprehensive review of the scientific literature did not yield specific studies where N,N'-Diacetyl-L-cystine bis(methylamide) was used to probe mechanisms of conformational change. Research in this area tends to focus on the reduced monomer, N-acetyl-L-cysteine-N-methylamide, to explore the conformational space of single amino acid residues.

Investigations into the Role of Disulfide Bonds in Redox Signaling Pathways (fundamental mechanistic studies)

No fundamental mechanistic studies were found that specifically utilize N,N'-Diacetyl-L-cystine bis(methylamide) to investigate the role of disulfide bonds in redox signaling pathways. Research on this topic typically employs more biologically prevalent molecules like glutathione (B108866) or cysteine/cystine redox couples.

Utilization in Cell Culture Media Studies for Modulating Cellular Redox State (mechanistic insights into stability and metabolism of related compounds)

Specific studies detailing the use of N,N'-Diacetyl-L-cystine bis(methylamide) in cell culture media for modulating cellular redox state or for mechanistic insights into its stability and metabolism could not be identified in the available literature. Research into cell culture supplementation for redox modulation more commonly involves compounds like N-acetyl-L-cysteine (NAC) or its oxidized dimer, N,N'-Diacetyl-L-cystine (DiNAC).

Development of Analytical Assays for Disulfide-Containing Species in Complex Mixtures

There is no evidence in the scientific literature of N,N'-Diacetyl-L-cystine bis(methylamide) being used specifically for the development of analytical assays for disulfide-containing species. Assay development in this field typically focuses on quantifying biologically relevant thiols and disulfides such as cysteine, cystine, and glutathione.

Analytical Methodologies for N,n Diacetyl L Cystine Bis Methylamide and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of Di-NAC. insights.bio Reversed-phase HPLC (RP-HPLC) methods are particularly effective, allowing for the simultaneous determination of NAC and Di-NAC, which is essential for monitoring the oxidation of NAC. insights.bioinsights.bio

A stability-indicating RP-HPLC assay method has been developed to separate and quantify both NAC and Di-NAC in complex matrices like cell culture media. insights.bioinsights.bio This method is vital for purity assessment in bulk products and for monitoring the conversion of NAC to Di-NAC over time. insights.biopcdn.co The specificity of the method ensures that there are no co-eluting peaks from other components at the retention times of NAC and Di-NAC. researchgate.net The retention time for Di-NAC under specific conditions was found to be approximately 23.7 minutes, well-separated from NAC's retention time of 8.9 minutes. insights.bio

Detailed parameters for a validated RP-HPLC method are outlined below:

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., YMC-Pack Pro C18, 250 X 4.6 mm, S-5 μm, 12 nm) | insights.bioinsights.bio |

| Mobile Phase | Isocratic elution with Acetonitrile (B52724) (ACN) and water (4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA) | insights.bio |

| Flow Rate | 1.0 mL/min | insights.bioinsights.bio |

| Column Temperature | 25 °C | insights.bioinsights.bio |

| Injection Volume | 20 μL | insights.bioinsights.bio |

| Detection | UV Wavelength at 212 nm | insights.bioinsights.bio |

| Retention Time (Di-NAC) | ~23.7 min | insights.bio |

This method demonstrates good linearity, accuracy, and precision, with a limit of detection (LOD) and limit of quantitation (LOQ) for Di-NAC established at 0.00015 mg/ml and 0.00045 mg/ml, respectively. insights.bioinsights.bio Such methods are crucial for reaction monitoring, where the decrease in a reactant peak (like NAC) and the increase in a product peak (Di-NAC) are tracked over time. pcdn.co

Mass Spectrometry (MS) for Product Identification and Structural Confirmation

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and structural confirmation of N,N'-Diacetyl-L-cystine. googleapis.comgoogle.com This technique provides precise mass-to-charge ratio (m/z) data, which confirms the molecular weight of the compound. googleapis.comnii.ac.jp

The molecular weight of N,N'-Diacetyl-L-cystine is 324.4 g/mol . googleapis.comnih.gov In mass spectrometry, it is often detected as the protonated molecule [M+H]⁺. nii.ac.jp LC-MS has been used to characterize the oxidation products of N-acetyl-L-cysteine, confirming that N,N'-diacetylcystine is the major oxidation product. pcdn.co

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) using a dithiodiethanol (DTDE) matrix has been successfully employed for accurate molecular weight measurements of cystine derivatives, including Di-NAC. nii.ac.jp This method provides the accurate mass of the protonated molecule with minimal error, serving as a powerful technique for structural confirmation. nii.ac.jp The purity and identity of synthesized Di-NAC are routinely confirmed by comparing its LC-MS data with that of an authentic reference standard. googleapis.com

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₆S₂ | nih.govlgcstandards.com |

| Molecular Weight | 324.4 g/mol | googleapis.comnih.gov |

| Monoisotopic Mass | 324.045 Da | lgcstandards.com |

| Primary Detection Ion | [M+H]⁺ | nii.ac.jp |

Spectrophotometric Detection Methods

Spectrophotometric methods offer a simple, accessible, and cost-effective means for the analysis of N,N'-Diacetyl-L-cystine and related compounds. srce.hrnih.gov

Direct UV Spectrophotometry: As part of HPLC analysis, UV spectrophotometric detection is the most common method for quantifying Di-NAC. insights.bio The compound can be detected by UV absorbance at wavelengths around 200 nm to 212 nm. insights.biopcdn.co In one HPLC method, the detection wavelength was optimized at 212 nm to monitor both NAC and Di-NAC. insights.bioinsights.bio Direct UV spectrophotometry has also been used for quantitative analysis, though it can suffer from interferences and may not distinguish between different acetylated cysteine derivatives. opensciencepublications.com

Indirect and Kinetic Spectrophotometry: While direct measurement of Di-NAC is less common, many spectrophotometric methods focus on its precursor, NAC, and other thiols. These methods are often based on redox and complexation reactions. srce.hrnih.govsrce.hr For instance, a common approach involves the reduction of a metal-ligand complex by the thiol group of NAC, resulting in a colored product that can be measured. srce.hrmdpi.com One such method uses the reduction of a Cu(II)-bathocuproine disulfonate (BCS) complex to an orange Cu(I) complex, with maximum absorbance at 483 nm. srce.hrpreprints.org Although these methods target the reduced form (NAC), they are relevant in contexts where the conversion between NAC and Di-NAC is studied, as the disappearance of NAC corresponds to the formation of Di-NAC.

Another established method involves the reduction of Fe(III) to Fe(II) by the analyte, followed by the complexation of Fe(II) with a chromogenic reagent like 2,4,6-tripyridyl-s-triazine (TPTZ), which forms a complex with an absorbance maximum at 593 nm. nih.gov Kinetic spectrophotometric methods, which measure the change in absorbance over time, can offer enhanced selectivity and are useful for routine quality control. srce.hr

Future Perspectives and Emerging Research Avenues

Advanced Spectroscopic Techniques for High-Resolution Structural Elucidation of Disulfide Conformations

Future research will likely focus on the application of multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), to determine the spatial proximity of atoms and thus define the molecule's preferred conformations in solution. These techniques can elucidate the subtle interplay of forces that govern the orientation around the S-S bond.

Furthermore, vibrational circular dichroism (VCD) and Raman optical activity (ROA) are powerful techniques for probing the chirality and conformation of molecules. Applying these methods to N,N'-Diacetyl-L-cystine bis(methylamide) could reveal detailed information about the torsional angles of the disulfide bond and the surrounding amide groups.

A study on the thermolysis of N,N'-Diacetyl-L-cystine bis(methylamide) utilized fast atom bombardment (FAB) high-resolution mass spectrometry for the characterization of its trisulfide analogue, demonstrating the utility of advanced mass spectrometry in analyzing the compound and its derivatives. rsc.org

Table 1: Spectroscopic Techniques for Conformational Analysis

| Spectroscopic Technique | Information Gained | Potential Application to N,N'-Diacetyl-L-cystine bis(methylamide) |

|---|---|---|

| Multidimensional NMR (NOESY/ROESY) | Through-space atomic proximities | Determination of solution-state conformations and intramolecular interactions. |

| Vibrational Circular Dichroism (VCD) | Stereochemical information of chiral molecules | High-resolution analysis of disulfide bond chirality and local conformation. |

| Raman Optical Activity (ROA) | Vibrational and stereochemical information | Probing the conformational dynamics of the disulfide bridge and adjacent groups. |

Integration of Synthetic Chemistry with Computational Design for Novel Analogs with Tailored Conformational Properties

The combination of synthetic chemistry and computational modeling offers a powerful paradigm for the design of novel analogs of N,N'-Diacetyl-L-cystine bis(methylamide) with specific, pre-determined conformational properties. By modifying the substituents on the amide groups or the carbon backbone, it is possible to influence the steric and electronic environment of the disulfide bond, thereby controlling its geometry and reactivity.

Computational approaches, such as Density Functional Theory (DFT) and ab initio methods, can be employed to predict the conformational preferences of virtual analogs. nih.gov These in silico studies can guide synthetic efforts by identifying candidate molecules with desired structural features before their actual synthesis, saving significant time and resources. For instance, computational analysis of N-acetyl-L-cysteine-N-methylamide has provided insights into the conformational space of related molecules. nih.gov

The goal of this integrated approach would be to create a library of N,N'-Diacetyl-L-cystine bis(methylamide) derivatives with a range of disulfide torsional angles. These tailored molecules could then be used to systematically study the relationship between disulfide conformation and biological activity or material properties.

Table 2: Computationally Guided Design of Analogs

| Computational Method | Predictive Capability | Application in Analog Design |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and energy calculations | Predicting stable conformations and reactivity of novel analogs. nih.gov |

| Ab initio methods | Highly accurate quantum mechanical calculations | Detailed exploration of the potential energy surface of the disulfide bond. nih.gov |

Exploration of N,N'-Diacetyl-L-cystine bis(methylamide) in Supramolecular Assemblies and Material Science

The inherent self-assembly properties of peptide-like molecules, driven by hydrogen bonding and other non-covalent interactions, make N,N'-Diacetyl-L-cystine bis(methylamide) a promising building block for supramolecular chemistry and materials science. The amide groups can participate in hydrogen bonding networks, leading to the formation of ordered structures such as nanotubes, nanofibers, and hydrogels.

The disulfide bond adds another layer of functionality. It can be reversibly cleaved and reformed under redox conditions, allowing for the creation of "smart" materials that can assemble and disassemble in response to external stimuli. This property could be exploited in areas such as controlled drug delivery, tissue engineering, and responsive coatings. The supramolecular chemistry of L-cysteine with gold nanoparticles has already demonstrated the potential for creating novel nanomaterials. amanote.com

Future research in this area will involve studying the self-assembly of N,N'-Diacetyl-L-cystine bis(methylamide) under various conditions (e.g., pH, temperature, solvent) and characterizing the resulting supramolecular structures using techniques like atomic force microscopy (AFM), transmission electron microscopy (TEM), and X-ray diffraction.

Development of N,N'-Diacetyl-L-cystine bis(methylamide)-Based Probes for Elucidating Fundamental Biochemical Pathways

The redox-active nature of the disulfide bond makes N,N'-Diacetyl-L-cystine bis(methylamide) an attractive scaffold for the development of chemical probes to investigate biochemical pathways involving thiol-disulfide exchange and oxidative stress. By incorporating reporter groups, such as fluorophores or affinity tags, into the molecule, it is possible to create probes that can detect and quantify specific biological events.

For example, a probe based on this compound could be designed to react with specific cellular thiols, leading to a change in fluorescence or allowing for the subsequent isolation and identification of the interacting proteins. This would provide valuable insights into the roles of specific cysteine residues in protein function and regulation.

The design of such probes would require a careful balance of reactivity, selectivity, and biocompatibility. Synthetic modifications to the N,N'-Diacetyl-L-cystine bis(methylamide) backbone would be necessary to tune these properties for specific applications. The thermolysis of this compound, which shows a facile formation of trisulfides, suggests a rich and potentially exploitable reaction chemistry. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for N,N'-Diacetyl-L-cystine (DiNAC)?

- Synthesis : DiNAC is synthesized via acetylation of L-cystine using acetic anhydride under controlled pH conditions. The reaction typically proceeds at room temperature with stirring, followed by purification through recrystallization .

- Characterization :

Q. What is the proposed mechanism of DiNAC's immunomodulatory activity in preclinical models?

- DiNAC modulates T-cell subsets (e.g., CD4+/CD8+ ratio) and reduces pro-inflammatory cytokines (IL-6, TNF-α) in rodent models of contact hypersensitivity. Oral administration (50–200 mg/kg) enhances glutathione synthesis, mitigating oxidative stress .

Advanced Research Questions

Q. How should researchers design experiments to evaluate DiNAC's anti-atherosclerotic effects in Watanabe heritable hyperlipidemic (WHHL) rabbits?

- Key Considerations :

- Dosing : 100 mg/kg/day orally for 12–16 weeks .

- Endpoints :

| Parameter | Method | Rationale |

|---|---|---|

| Aortic Lesion Area | Histopathology (Oil Red O staining) | Quantify plaque formation |

| Plasma Lipids | Enzymatic assays (cholesterol, triglycerides) | Assess lipid-independent mechanisms |

| Inflammatory Markers | ELISA (CRP, IL-1β) | Link immunomodulation to efficacy |

Q. How can contradictory findings on DiNAC's impact on plasma lipid levels be resolved?

- Potential Factors :

- Species Variability : WHHL rabbits (lipid-resistant response) vs. murine models (lipid-sensitive) .

- Dosage Regimens : Higher doses (>200 mg/kg) may paradoxically induce oxidative stress .

- Resolution Strategies :

- Conduct dose-response studies across species.

- Use paired Student’s t-tests with Bonferroni correction for multi-group comparisons .

Q. What in vitro assays are optimal for screening DiNAC derivatives with enhanced bioactivity?

- Assay Panel :

| Assay | Protocol | Target |

|---|---|---|

| T-Cell Proliferation | CFSE dilution + anti-CD3/CD28 stimulation | Immunomodulatory potency |

| ROS Scavenging | DCFH-DA fluorescence in RAW 264.7 macrophages | Antioxidant capacity |

| Cytokine Profiling | Multiplex bead arrays (IL-10, IFN-γ) | Mechanism refinement |

Methodological Challenges

Q. What analytical challenges arise in quantifying DiNAC in biological matrices, and how can they be addressed?

- Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.